(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol
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Overview
Description
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its heptadeca (17-carbon) chain with two double bonds and two triple bonds, along with hydroxyl groups at the 3rd and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves multiple steps, including the formation of the carbon chain, introduction of double and triple bonds, and the addition of hydroxyl groups. Common synthetic routes may involve:
Alkyne Coupling Reactions: Using reagents like palladium catalysts to couple terminal alkynes.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Double Bond Formation: Utilizing Wittig or Horner-Wadsworth-Emmons reactions to introduce double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents like lithium aluminum hydride to convert triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions using reagents like bromine or chlorine to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of diketones or diacids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets and pathways. It can affect cellular respiration by interacting with mitochondrial ATP synthase, promoting mitochondrial biogenesis. Additionally, it may influence various signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3S,8R,9R)-Isofalcarintriol: A natural polyacetylene compound found in carrot root parts, known for its longevity-promoting and antitumor activities.
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one: A compound with similar structural features and biological activities.
Uniqueness
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, along with the presence of hydroxyl groups
Biological Activity
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly referred to as falcarindiol, is a polyacetylene compound primarily found in carrots (Daucus carota) and other Apiaceae family plants. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C17H24O2
- Molecular Weight : 260.37 g/mol
- CAS Number : 55297-87-5
Anticancer Properties
Falcarindiol has been studied for its ability to inhibit the growth of various cancer cells. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Falcarindiol has been shown to cause cell cycle arrest in the G2/M phase in human cancer cell lines, which is crucial for preventing the proliferation of cancer cells.
- Apoptosis Induction : Studies have demonstrated that falcarindiol can activate caspases, leading to programmed cell death in cancer cells. This was observed in experiments with breast and prostate cancer cell lines.
Study | Cell Line | Mechanism | Result |
---|---|---|---|
MCF-7 (Breast) | Apoptosis | Induced apoptosis at IC50 of 20 µM | |
PC-3 (Prostate) | Cell Cycle Arrest | G2/M phase arrest observed |
Anti-inflammatory Effects
Falcarindiol exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is beneficial in conditions like arthritis and other inflammatory diseases.
- Cytokine Inhibition : In vitro studies have shown that falcarindiol significantly reduces the levels of TNF-alpha and IL-6 in stimulated macrophages.
- Enzyme Inhibition : It has been reported to inhibit the expression of COX-2, thus reducing prostaglandin synthesis.
Study | Model | Mechanism | Result |
---|---|---|---|
RAW 264.7 Macrophages | Cytokine Inhibition | Reduced TNF-alpha by 50% | |
Mouse Model | COX-2 Inhibition | Decreased inflammation markers |
Antimicrobial Activity
The antimicrobial properties of falcarindiol have also been explored. It has demonstrated activity against various pathogens including bacteria and fungi.
- Bacterial Activity : Falcarindiol showed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Activity : It has also been effective against Candida albicans, indicating its potential as a natural antifungal agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
The mechanisms through which falcarindiol exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Modulation of Signaling Pathways : Affects pathways such as NF-kB and MAPK which are critical in inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of falcarindiol in both laboratory settings and clinical observations:
- Case Study on Cancer Cell Lines : A study involving multiple human cancer cell lines demonstrated that treatment with falcarindiol resulted in a significant reduction in cell viability compared to untreated controls.
- In Vivo Studies : Animal models treated with falcarindiol showed reduced tumor size and improved survival rates compared to control groups.
Properties
Molecular Formula |
C17H24O2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3S,8R,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m0/s1 |
InChI Key |
QWCNQXNAFCBLLV-OQDIJTRPSA-N |
Isomeric SMILES |
CCCCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Origin of Product |
United States |
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